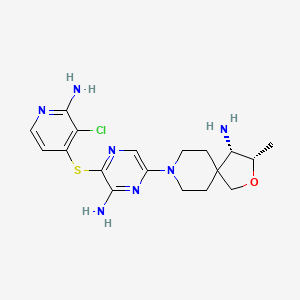

TNO155

CAS No.: 1801765-04-7

Cat. No.: VC5178172

Molecular Formula: C18H24ClN7OS

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801765-04-7 |

|---|---|

| Molecular Formula | C18H24ClN7OS |

| Molecular Weight | 421.9 g/mol |

| IUPAC Name | (3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |

| Standard InChI | InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1 |

| Standard InChI Key | UCJZOKGUEJUNIO-IINYFYTJSA-N |

| Isomeric SMILES | C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |

| SMILES | CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |

| Canonical SMILES | CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |

Introduction

Pharmacological Profile of TNO155

Pharmacodynamic Effects

In OSCC cell lines, TNO155 induced dose-dependent suppression of phosphorylated MEK (p-MEK) and ERK (p-ERK) within 1 hour of treatment, persisting for 24 hours in sensitive models . Concurrent inhibition of JAK/STAT signaling—evidenced by reduced p-JAK1, p-STAT1, and p-STAT3—suggests broad pathway modulation beyond MAPK . Resistant cell lines exhibited elevated mTOR pathway activity, marked by increased 4E-BP1 and p-70S6K levels .

Preclinical Efficacy and Resistance Mechanisms

In Vitro Antitumor Activity

A genome-wide CRISPR/Cas9 screen identified PTPN11 as a top essential gene in 21 OSCC cell lines . TNO155 treatment in these models resulted in:

-

Apoptosis induction: 2.5-fold increase in caspase-3/7 activity at 10 μM .

-

Colony formation suppression: 80% reduction at 5 μM in sensitive lines (ORL-195, SCC-9) .

Table 1: TNO155 Efficacy in OSCC Cell Lines

| Cell Line | IC<sub>50</sub> (μM) | Apoptosis (% Increase) | Colony Suppression (%) |

|---|---|---|---|

| ORL-195 | 0.8 | 220 | 85 |

| SCC-9 | 1.2 | 180 | 78 |

| BICR10 | >10 | 20 | 15 |

| PE/CA-PJ15 | >10 | 25 | 12 |

Resistance Pathways

Intrinsic resistance correlated with mTOR pathway hyperactivation. MTOR-dependent OSCC lines showed 3.2-fold higher p-70S6K levels compared to sensitive counterparts (p<0.001) . Feedback upregulation of p-SHP2 (Y542) occurred in resistant models, mirroring observations in liver cancer cell lines .

Clinical Development and Trial Data

Phase I Dose Escalation (NCT03114319)

In this first-in-human trial, 118 patients with advanced solid tumors received TNO155 across multiple dosing schedules :

-

Cohorts: 1.5–70 mg once daily (QD), 30–50 mg twice daily (BID), and continuous QD regimens.

-

Patient demographics: 54% colorectal cancer, 16% gastrointestinal stromal tumor, 12% NSCLC, 8% head and neck squamous cell carcinoma (HNSCC) .

Table 2: Key Clinical Outcomes

| Parameter | Result |

|---|---|

| Stable disease rate | 20% (24/118) |

| Median prior therapies | 4 (range 1–10) |

| Treatment discontinuation | 92% (109/118; 80% progression) |

Combination Strategies to Overcome Resistance

Synergy With mTOR Inhibition

Co-treatment with everolimus (mTOR inhibitor) enhanced TNO155 efficacy in resistant OSCC models, achieving combination index (CI) values of 0.3–0.6 (CI<1 indicates synergy) . This aligns with preclinical evidence that mTOR pathway activation confers resistance to SHP2 inhibition.

Future Directions and Challenges

Biomarker Development

Identification of predictive biomarkers remains critical. Potential candidates include:

-

Baseline p-SHP2 levels: Higher expression correlated with resistance in preclinical models .

-

MTOR pathway activation: 4E-BP1/p-70S6K ratio as a resistance indicator .

Ongoing Clinical Trials

As of April 2025, TNO155 is being evaluated in Phase Ib/II studies combining with KRAS inhibitors (e.g., sotorasib) and EGFR blockers. The withdrawn hepatic impairment trial highlights the need for dedicated pharmacokinetic studies in organ dysfunction populations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume